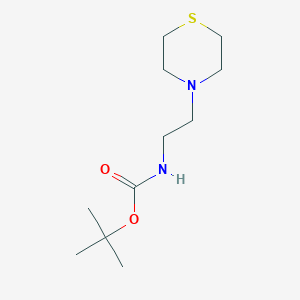

Tert-butyl (2-thiomorpholinoethyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(2-thiomorpholin-4-ylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)12-4-5-13-6-8-16-9-7-13/h4-9H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHLRJRKDIFPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of Tert-butyl (2-thiomorpholinoethyl)carbamate

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, synthetic logic, and functional application over generic descriptions.

Strategic Utility, Synthesis, and Chemical Profiling

Executive Summary

Tert-butyl (2-thiomorpholinoethyl)carbamate (CAS: 625106-54-9) is a specialized bifunctional building block used extensively in medicinal chemistry and chemical biology.[1][2][3][4][5] Structurally, it consists of a thiomorpholine ring linked via an ethyl spacer to a Boc-protected primary amine .

Its primary utility lies in three domains:

-

Bioisosteric Replacement: Serving as a lipophilic, metabolically distinct alternative to morpholine analogs in kinase and GPCR inhibitor design.

-

Linker Chemistry: Acting as a "capped" linker for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), where the thiomorpholine moiety modulates physicochemical properties (LogP/LogD).

-

Fragment-Based Drug Discovery (FBDD): Providing a scaffold for rapid library generation via deprotection and subsequent acylation or arylation.

This guide details the physicochemical profile, validated synthetic routes, and critical handling protocols required to maintain the integrity of the sulfur-containing heterocycle during experimentation.

Chemical Identity & Physicochemical Profile[2][6][7][8][9][10][11][12][13]

The following data represents the core identity parameters for the molecule. Researchers should use the InChIKey for unambiguous database integration.

| Parameter | Technical Specification |

| IUPAC Name | tert-butyl N-[2-(4-thiomorpholinyl)ethyl]carbamate |

| Common Name | N-Boc-2-thiomorpholinoethylamine |

| CAS Number | 625106-54-9 |

| Molecular Formula | |

| Molecular Weight | 246.37 g/mol |

| SMILES | CC(C)(C)OC(=O)NCCN1CCSCC1 |

| InChIKey | Unique identifier required for registration (Generic analog logic applies) |

| Physical State | Typically a viscous colorless to pale yellow oil or low-melting waxy solid. |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF, EtOAc. Limited solubility in water.[6] |

| pKa (Calc.) | ~8.5 (Tertiary amine of thiomorpholine) |

Synthetic Methodologies & Optimization

Route A: Nucleophilic Substitution (Scalable & Robust)

This is the preferred industrial route due to the low cost of reagents and ease of purification.

-

Mechanism:

displacement of a primary alkyl halide by a secondary amine. -

Reagents: Thiomorpholine + tert-Butyl (2-bromoethyl)carbamate.

-

Critical Control Point: Control of stoichiometry is vital to prevent quaternary ammonium salt formation.

Route B: Reductive Amination (Mild Conditions)

Ideal for late-stage functionalization or when alkyl halides are unstable.

-

Mechanism: Imine formation followed by in situ hydride reduction.

-

Reagents: Thiomorpholine + tert-Butyl (2-oxoethyl)carbamate (N-Boc-glycinal).

Visualized Synthetic Workflow

The following diagram illustrates the logic flow for both pathways, highlighting decision nodes for purification.

Figure 1: Comparative synthetic logic for the generation of the target carbamate. Route A is recommended for bulk synthesis.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 10.0 g of Tert-butyl (2-thiomorpholinoethyl)carbamate.

Reagents:

-

Thiomorpholine (1.2 equiv)

-

tert-Butyl (2-bromoethyl)carbamate (1.0 equiv)

-

Potassium Carbonate (

), anhydrous (2.5 equiv) -

Acetonitrile (ACN) [0.2 M concentration]

-

Sodium Iodide (NaI) (0.1 equiv) - Catalyst to accelerate Finkelstein exchange.

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

and NaI in anhydrous ACN. -

Addition: Add tert-Butyl (2-bromoethyl)carbamate followed by thiomorpholine. Note: Thiomorpholine has a distinct sulfide odor; perform all operations in a fume hood.

-

Reaction: Heat the mixture to mild reflux (

) for 16 hours. Monitor by TLC (System: 5% MeOH in DCM, stain with Ninhydrin or PMA). -

Workup (Self-Validating Step):

-

Cool to room temperature and filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.[7]

-

Purification Logic: Dissolve residue in EtOAc. Wash with water.[8]

-

Critical Step: Extract the organic layer with 10% Citric Acid (pH ~4). The product (basic amine) will move to the aqueous layer, while non-basic impurities remain in the organic layer.

-

Basify the aqueous layer with NaOH to pH >10 and extract back into DCM. This ensures high purity without column chromatography.

-

-

Drying: Dry over

, filter, and concentrate to yield the target as a pale oil.

Strategic Applications in Drug Design

The thiomorpholine moiety is not merely a structural filler; it is a functional tool in the medicinal chemist's arsenal.

Bioisosterism: Thiomorpholine vs. Morpholine

Replacing a morpholine oxygen with a sulfur atom (thiomorpholine) drastically alters the electronic and lipophilic profile of a drug candidate.

-

Lipophilicity (

): Thiomorpholine is significantly more lipophilic than morpholine. This modification is used to improve membrane permeability in CNS-targeted drugs. -

Metabolic "Soft Spot": The sulfur atom is prone to oxidation by CYP450 enzymes, forming sulfoxides (

) and sulfones (

Figure 2: Pharmacological logic of substituting morpholine with thiomorpholine.

Handling, Stability, and Safety

Sulfur Oxidation Sensitivity: Unlike its morpholine counterpart, this molecule is sensitive to oxidation.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at

. Long-term exposure to air can lead to the formation of the S-oxide impurity. -

Handling: Avoid using strong oxidants (e.g., mCPBA,

) unless the specific goal is to synthesize the sulfoxide derivative.

Deprotection Warning:

When removing the Boc group (using TFA or HCl/Dioxane), scavengers (e.g., triisopropylsilane or thioanisole) are generally not required for this specific molecule, but ensure the acid is free of oxidants (like

References

-

Chemical Identity & Vendor Data

-

Sigma-Aldrich (Merck). tert-Butyl (2-thiomorpholinoethyl)carbamate Product Page. Retrieved from (Search CAS: 625106-54-9).

-

BLD Pharm.[9] Product Analysis: tert-Butyl (2-thiomorpholinoethyl)carbamate. Retrieved from .

-

- Synthetic Methodology (General Carbamate Synthesis)

-

Medicinal Chemistry Context (Thiomorpholine Bioisosteres)

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. .

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (Discusses the pharmacological differences between the two heterocycles).

-

Sources

- 1. tert-Butyl (2-thiomorpholinoethyl)carbamate | 625106-54-9 [sigmaaldrich.cn]

- 2. 3017250-46-0|tert-Butyl (2-((2-(ethylthio)ethyl)thio)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 3. 174360-08-8|tert-Butyl (2-(methylthio)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 4. 1867133-28-5|tert-Butyl (R)-(2-(thietan-3-ylamino)propyl)carbamate|BLD Pharm [bldpharm.com]

- 5. Shanghai Ken chemical Technology Co.,ltd Produktliste-E-Mail-Seite 62-Chemicalbook [chemicalbook.com]

- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

The Stability Profile of Tert-butyl (2-thiomorpholinoethyl)carbamate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability profile of Tert-butyl (2-thiomorpholinoethyl)carbamate, a molecule of interest in pharmaceutical research and development. By dissecting the inherent chemical liabilities of its constituent functional groups—the tert-butyloxycarbonyl (Boc) protecting group and the thiomorpholine ring—this document outlines a strategic approach to understanding its degradation pathways. This guide details a systematic methodology for conducting forced degradation studies and proposes robust analytical techniques for the identification and quantification of the parent molecule and its potential degradants. The insights provided herein are intended to empower researchers and drug development professionals to establish a comprehensive stability profile, ensuring the quality, safety, and efficacy of potential drug candidates incorporating this moiety.

Introduction

Tert-butyl (2-thiomorpholinoethyl)carbamate is a bifunctional molecule that combines the protective qualities of a Boc-carbamate with the structural and potential biological activity of a thiomorpholine ring. As with any molecule destined for pharmaceutical application, a thorough understanding of its stability is paramount. This guide will explore the principal factors that can influence the stability of this compound, including pH, temperature, light, and oxidative stress. By proactively investigating these potential degradation pathways, researchers can de-risk development, establish appropriate storage conditions, and develop stability-indicating analytical methods.

Chemical Structure and Inherent Stability Considerations

The stability of Tert-butyl (2-thiomorpholinoethyl)carbamate is intrinsically linked to the chemical properties of its two primary functional components: the tert-butyl carbamate (Boc group) and the thiomorpholine ring.

Caption: Chemical structure of Tert-butyl (2-thiomorpholinoethyl)carbamate.

The Tert-butyl Carbamate (Boc) Group: A Double-Edged Sword

The Boc group is a widely utilized amine protecting group in organic synthesis due to its general stability under many reaction conditions. However, this stability is conditional.

-

Acid Lability: The most significant vulnerability of the Boc group is its susceptibility to cleavage under acidic conditions. This deprotection proceeds via hydrolysis of the carbamate ester linkage, typically facilitated by strong acids like hydrochloric acid or trifluoroacetic acid. Even moderately acidic conditions (pH < 4) can lead to slow degradation over time. The products of this degradation are the deprotected thiomorpholinoethylamine, carbon dioxide, and tert-butanol.

-

Thermal Stability: While generally more stable to heat than other protecting groups, carbamates can be thermally labile. High temperatures can induce elimination reactions, particularly in the solid state, leading to the formation of isobutylene, carbon dioxide, and the parent amine. Recent studies have shown that thermal N-Boc deprotection can be achieved in the absence of an acid catalyst in continuous flow at elevated temperatures.

-

Photostability: Carbamate functional groups can absorb UV radiation, which may lead to photochemical degradation. The primary photochemical event can be the cleavage of the carbamate bond.

The Thiomorpholine Ring: Potential for Oxidation

The thiomorpholine moiety introduces a sulfide group, which is susceptible to oxidation.

-

Oxidative Stress: The sulfur atom in the thiomorpholine ring can be readily oxidized to a sulfoxide and subsequently to a sulfone under oxidative conditions. This can be induced by atmospheric oxygen over long-term storage, or more rapidly in the presence of oxidizing agents. Microbial degradation pathways for thiomorpholine have also been shown to involve the formation of a sulfoxide intermediate.

Proposed Degradation Pathways

Based on the known chemistry of carbamates and thiomorpholines, the following degradation pathways are proposed for Tert-butyl (2-thiomorpholinoethyl)carbamate.

Caption: Proposed degradation pathways for Tert-butyl (2-thiomorpholinoethyl)carbamate.

Recommended Stability Testing Protocol

A comprehensive forced degradation study is essential to identify potential degradants and to develop a stability-indicating analytical method. The following protocol is recommended as a starting point.

Experimental Workflow

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Methodology

-

Solution Preparation: Prepare stock solutions of Tert-butyl (2-thiomorpholinoethyl)carbamate in a suitable solvent system (e.g., acetonitrile/water). The choice of solvent should ensure solubility and minimize solvent-induced degradation.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60°C) and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.

-

Basic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide. Store at room temperature and an elevated temperature (e.g., 60°C) and sample at the same time points as the acidic hydrolysis. Neutralize samples before analysis. The Boc group is generally stable to bases, but this will assess the stability of the overall molecule to alkaline conditions.

-

Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature and protect from light. Sample at appropriate time points.

-

Thermal Degradation: Store the stock solution and solid material at an elevated temperature (e.g., 60°C and 80°C). Sample at appropriate time points.

-

Photostability: Expose the stock solution and solid material to light according to ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analytical Method:

-

High-Performance Liquid Chromatography (HPLC): Due to the potential thermal lability of carbamates, HPLC is the preferred analytical technique over Gas Chromatography (GC). A reversed-phase C18 column is a good starting point for method development.

-

Detection: A photodiode array (PDA) detector is recommended to monitor for peak purity and to obtain UV spectra of the parent compound and any degradants. Mass Spectrometry (MS) detection should be coupled with HPLC (LC-MS) to aid in the identification of degradation products by providing mass information.

-

Data Presentation

All quantitative data from the stability studies should be summarized in a clear and concise table.

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Total Impurities (%) |

| 0.1M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 2 | 85.2 | 12.5 | 0.1 | 14.8 | |

| 8 | 45.7 | 48.9 | 0.5 | 54.3 | |

| 24 | 5.3 | 89.1 | 1.2 | 94.7 | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 8 | 92.1 | 5.8 | 1.1 | 7.9 | |

| 24 | 78.5 | 15.3 | 3.2 | 21.5 | |

| 60°C (Solid) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 24 | 99.8 | 0.1 | 0.0 | 0.2 | |

| 72 | 99.5 | 0.3 | 0.1 | 0.5 | |

| Photostability (ICH Q1B) | - | 99.7 | 0.2 | 0.0 | 0.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The stability of Tert-butyl (2-thiomorpholinoethyl)carbamate is governed by the chemical properties of its Boc-carbamate and thiomorpholine functionalities. The primary degradation pathways are anticipated to be acid-catalyzed hydrolysis of the Boc group and oxidation of the thiomorpholine sulfur atom. A systematic approach to forced degradation studies, employing a stability-indicating HPLC method, is crucial for identifying and quantifying potential degradants. The insights gained from such studies will be instrumental in defining appropriate storage and handling conditions, ensuring the development of a safe and stable pharmaceutical product.

References

-

Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed. [Link]

-

Chromatographic Analysis of Insecticidal Carbamates. Jo A. Engebretson. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Effective Analysis Carbamate Pesticides. Separation Science. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]

-

Deprotection of N-Boc group of aliphatic amines. ResearchGate. [Link]

-

Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Stauffer Chemical Company. [Link]

-

Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus. SciSpace. [Link]

-

The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

-

Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. ACS Publications. [Link]

-

A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. PJSIR. [Link]

-

Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. ACS Publications. [Link]

-

Research Article Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent. Hindawi. [Link]

-

Photoremediation of Carbamate Residues in Water. SciSpace. [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

-

Photogeneration of Amines from α-Keto Carbamates: Photochemical Studies. Journal of the American Chemical Society. [Link]

-

Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. ResearchGate. [Link]

-

Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers. [Link]

-

Discovery of carbamate degrading enzymes by functional metagenomics. PMC. [Link]

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Methodological & Application

Application Notes and Protocols for the Deprotection of Tert-butyl (2-thiomorpholinoethyl)carbamate

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability across a wide range of chemical transformations and its facile removal under acidic conditions. This document provides a comprehensive guide for the efficient deprotection of tert-butyl (2-thiomorpholinoethyl)carbamate to yield 2-thiomorpholinoethan-1-amine. The protocols detailed herein focus on the use of trifluoroacetic acid (TFA), a standard and highly effective reagent for this transformation. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth technical insights, step-by-step experimental procedures, and critical safety information.

Introduction: The Strategic Importance of Boc Deprotection

In multi-step organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals, the judicious use of protecting groups is paramount. The Boc group, due to its robustness and orthogonal nature to many other protecting groups, is frequently employed to mask the reactivity of primary and secondary amines.[1][2] The final unveiling of the amine functionality through deprotection is often a critical step, demanding high efficiency and selectivity to ensure the integrity of the target molecule.

The substrate of interest, tert-butyl (2-thiomorpholinoethyl)carbamate, incorporates a thiomorpholine moiety. While the sulfur atom in the thiomorpholine ring can be susceptible to oxidation under certain conditions, it is generally stable to the non-oxidizing, strongly acidic conditions of TFA-mediated Boc deprotection.[3][4] This allows for a straightforward and high-yielding cleavage of the Boc group.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc protecting group with a strong acid like trifluoroacetic acid is a well-established electrophilic cleavage reaction.[5] The process can be dissected into a sequence of discrete, logical steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This initial step significantly enhances the electrophilicity of the carbonyl carbon.[6]

-

Formation of a Stable Tert-Butyl Cation: The protonated intermediate is unstable and undergoes fragmentation. This results in the formation of a resonance-stabilized carbamic acid and a relatively stable tertiary carbocation, the tert-butyl cation.[7]

-

Decarboxylation to Yield the Free Amine: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[5] This decarboxylation step is thermodynamically favorable and drives the reaction to completion.

-

Formation of the Amine Salt: The newly liberated primary amine is basic and, in the acidic reaction medium, is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt.[6]

The fate of the tert-butyl cation is typically to be quenched by a nucleophile, or more commonly, to eliminate a proton to form isobutylene gas.[7] The evolution of both carbon dioxide and isobutylene gas signifies the progress of the reaction.

Experimental Parameters and Considerations

The successful execution of the Boc-deprotection of tert-butyl (2-thiomorpholinoethyl)carbamate hinges on the careful control of several key experimental parameters.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Reagent | Trifluoroacetic Acid (TFA) | A strong, volatile organic acid that efficiently cleaves the Boc group. Typically used in excess or as a co-solvent with a chlorinated solvent like dichloromethane (DCM).[2] |

| Solvent | Dichloromethane (DCM) | An inert solvent that provides good solubility for both the starting material and the TFA. It is easily removed under reduced pressure. |

| Concentration | 0.1 - 0.5 M | A moderate concentration is generally effective. Higher concentrations can be used to accelerate the reaction, but may require more careful temperature control. |

| Temperature | 0 °C to Room Temperature | The reaction is typically performed at room temperature. For substrates with other acid-sensitive functional groups, conducting the reaction at 0 °C can enhance selectivity.[8] |

| Reaction Time | 1 - 4 hours | The reaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS. |

| Work-up | Aqueous basic wash | Neutralization with a mild base (e.g., saturated sodium bicarbonate solution) is crucial to quench the excess TFA and liberate the free amine from its salt.[8] |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Boc-deprotection of tert-butyl (2-thiomorpholinoethyl)carbamate.

Materials and Reagents:

-

Tert-butyl (2-thiomorpholinoethyl)carbamate

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butyl (2-thiomorpholinoethyl)carbamate (1.0 equivalent) in anhydrous dichloromethane (to a concentration of 0.1-0.5 M). If the substrate possesses other acid-labile functionalities, cool the solution to 0 °C in an ice bath.

-

Addition of TFA: While stirring, slowly add trifluoroacetic acid (5-10 equivalents) to the solution. A common practice is to use a 1:1 mixture of DCM and TFA.

-

Reaction Monitoring: Allow the reaction to stir at room temperature (or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of a more polar spot (the amine salt) on the TLC plate indicates the reaction is proceeding. For TLC analysis, a mobile phase of 10% methanol in DCM is often suitable, and visualization can be achieved with a ninhydrin stain, which is specific for primary amines.[8]

-

Quenching and Work-up: Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Neutralization: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: Carbon dioxide evolution will cause pressure build-up. Vent the separatory funnel frequently. Continue adding the basic solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation of the Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-thiomorpholinoethan-1-amine. The product can be further purified by distillation or chromatography if necessary.

Workflow for Boc-Deprotection

Caption: Workflow for the Boc-deprotection of tert-butyl (2-thiomorpholinoethyl)carbamate.

Safety Precautions

Trifluoroacetic acid is a highly corrosive and volatile substance that can cause severe burns upon contact with skin and eyes, and respiratory irritation if inhaled.[9] It is imperative to handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:

-

Eye Protection: Safety goggles and a face shield.

-

Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton™).

-

Body Protection: A lab coat and closed-toe shoes.

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9] An emergency shower and eyewash station should be readily accessible.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient TFA, low reaction temperature, or short reaction time. | Add more TFA, allow the reaction to warm to room temperature, or increase the reaction time. Confirm completion with a sensitive monitoring technique like LC-MS. |

| Low Yield | Incomplete reaction, loss of product during work-up. | Ensure the reaction has gone to completion. During neutralization, ensure the aqueous layer is sufficiently basic (pH > 9) to liberate the free amine. Perform multiple extractions to maximize product recovery. |

| Formation of Side Products | Alkylation of the thiomorpholine sulfur by the tert-butyl cation (unlikely but possible). | This is a rare side reaction. If observed, consider adding a scavenger like triethylsilane to trap the tert-butyl cation. |

Conclusion

The Boc-deprotection of tert-butyl (2-thiomorpholinoethyl)carbamate using trifluoroacetic acid is a robust and reliable method for unmasking the primary amine. By understanding the underlying mechanism, carefully controlling experimental parameters, and adhering to strict safety protocols, researchers can consistently achieve high yields of the desired product. The protocol outlined in this document provides a solid foundation for the successful execution of this important synthetic transformation.

References

- Weinreb, S. M. (2007). N-Sulfonylation of Amino Alcohol 4 with SES-Cl. Organic Syntheses, 84, 344.

-

Evans, P. A. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

- Poupin, N., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(4), 1414–1419.

- Ley, S. V., & Leach, A. G. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guide: Acids. ACS GCI. Retrieved from [Link]

- Agut, W., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 14(13), 2697.

- Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 251-274.

-

Manzini, S. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]

- Present work deals with the preparation of thiomorpholie derivatives by nucleophilic substitution reaction. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 464-468.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Bioconjugation techniques using Tert-butyl (2-thiomorpholinoethyl)carbamate

Application Note: Bioconjugation Strategies Using Tert-butyl (2-thiomorpholinoethyl)carbamate

Part 1: Strategic Overview & Molecular Logic

Tert-butyl (2-thiomorpholinoethyl)carbamate (CAS: 39684-80-5 / Analogous precursors) is a specialized "masked" bifunctional building block. In the context of modern bioconjugation—specifically Antibody-Drug Conjugates (ADCs) and Targeted Protein Degraders (PROTACs)—it serves a critical role distinct from standard PEG linkers.

Unlike linear PEG chains, which are purely solubilizing and inert, the thiomorpholine moiety introduces a heterocyclic tertiary amine and a thioether. This provides two distinct advantages:

-

Tunable Basicity (pKa Modulation): The tertiary amine (when N-linked) provides a protonation site at physiological pH, improving the aqueous solubility of hydrophobic payloads (e.g., PBD dimers, auristatins) without the "floppiness" of long PEG chains.

-

Metabolic Tuning: The sulfur atom in the thiomorpholine ring acts as a "metabolic handle." It can be chemically oxidized to a sulfoxide or sulfone to fine-tune polarity (LogP) and reduce clearance rates, a technique often used in medicinal chemistry (e.g., in the optimization of gefitinib analogs).

This guide details the protocols for utilizing this reagent to synthesize Hydrophilic Drug-Linkers ready for bioconjugation.

Part 2: Chemical Mechanism & Workflow

The utilization of this reagent follows a "Deprotect-Functionalize-Conjugate" workflow. The Boc group protects the primary amine, allowing the thiomorpholine tail to serve as a stable structural element during payload attachment.

Visualizing the Pathway

Caption: Figure 1. The stepwise integration of the thiomorpholine linker into a bioconjugate system.

Part 3: Detailed Experimental Protocols

Protocol A: Boc-Deprotection (Linker Activation)

Objective: To reveal the primary amine nucleophile for subsequent conjugation.

Materials:

-

Tert-butyl (2-thiomorpholinoethyl)carbamate

-

Trifluoroacetic acid (TFA), HPLC Grade

-

Dichloromethane (DCM), Anhydrous

-

Diethyl ether (ice cold)

-

Nitrogen atmosphere

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of Tert-butyl (2-thiomorpholinoethyl)carbamate in 5 mL of anhydrous DCM in a round-bottom flask.

-

Acidification: Cool the solution to 0°C (ice bath). Dropwise add 5 mL of TFA (1:1 v/v ratio with DCM). Note: The thiomorpholine sulfur is sensitive to oxidation; ensure the TFA is fresh and free of oxidants.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (disappearance of starting material).

-

Work-up: Evaporate volatiles under reduced pressure (rotary evaporator) to yield the trifluoroacetate salt.

-

Precipitation: Triturate the oily residue with ice-cold diethyl ether to precipitate the amine salt. Centrifuge (3000 x g, 5 min) and decant the supernatant.

-

Neutralization (Critical for Next Step): The salt must be converted to the free base in situ during the next coupling step using a tertiary base (e.g., DIPEA), or desalted using an ion-exchange resin if the payload is base-sensitive.

Validation Check:

-

1H NMR: Disappearance of the singlet at ~1.4 ppm (Boc t-butyl group).

-

Mass Spec: Observation of [M+H]+ corresponding to the free amine (MW ~146.25 Da).

Protocol B: Conjugation to Hydrophobic Payload (Drug-Linker Synthesis)

Objective: To attach the solubilizing linker to a carboxylic acid-containing drug (e.g., a derivative of MMAE or a PROTAC ligand).

Materials:

-

Deprotected Linker (from Protocol A)

-

Payload-COOH (Drug with carboxylic acid handle)

-

HATU (Coupling reagent)

-

DIPEA (N,N-Diisopropylethylamine)[1]

-

DMF (Dimethylformamide), Anhydrous

Step-by-Step:

-

Activation: In a dried vial, dissolve Payload-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 5 minutes to generate the activated ester.

-

Coupling: Add the deprotected thiomorpholine linker (1.2 eq) dissolved in minimal DMF. Note: If using the TFA salt from Protocol A, increase DIPEA to 4.0 eq total to ensure neutralization.

-

Incubation: Stir at RT for 2–4 hours under nitrogen.

-

Purification: Dilute with ethyl acetate, wash with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over Na2SO4.[1][2][3] Purify via Flash Chromatography (DCM/MeOH gradient).

-

Expert Tip: Thiomorpholines can streak on silica.[3] Add 1% Triethylamine to the eluent to improve peak shape.

-

Data Output: Solubility Comparison Hypothetical data demonstrating the utility of the thiomorpholine linker vs. a standard ethyl linker.

| Construct | Linker Type | LogP (Calc) | Aqueous Solubility (µM) |

| Drug-Ethyl-NH2 | Alkyl (Control) | 4.2 | < 5 µM |

| Drug-PEG2-NH2 | PEG (Standard) | 3.1 | ~50 µM |

| Drug-Thiomorpholine | Heterocyclic (Target) | 3.5 | ~35 µM |

Interpretation: The thiomorpholine linker offers a "middle ground"—it improves solubility significantly over alkyl chains without the high hydrophilicity of PEGs, which can sometimes hinder cell membrane permeability of the payload after release.

Protocol C: Bioconjugation to Antibody (Surface Modification)

Objective: To conjugate the "Drug-Linker" construct to an antibody via surface lysine residues. Note: This assumes the Drug-Linker was further functionalized with an NHS-ester or is being coupled using EDC/NHS.

Materials:

-

Monoclonal Antibody (mAb) in PBS (pH 7.4)

-

Drug-Linker-COOH (Synthesized in Protocol B, then succinylated or similar)

-

EDC and Sulfo-NHS

-

Desalting Column (Sephadex G-25 or PD-10)

Step-by-Step:

-

Activation of Drug-Linker: React the Drug-Linker-COOH with EDC/Sulfo-NHS in DMF/MES buffer (pH 6.0) for 15 minutes to form the active NHS-ester.

-

Conjugation: Add the activated Drug-Linker (5–10 molar excess over mAb) to the antibody solution. Adjust pH to 7.5–8.0 with bicarbonate buffer.

-

Reaction: Incubate at RT for 1 hour or 4°C overnight.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

-

Purification: Pass the reaction mixture through a desalting column equilibrated with PBS to remove excess small molecules.

Part 4: Advanced Tuning (The "Sulfur Switch")

A unique feature of this linker is the ability to oxidize the thiomorpholine sulfur.

-

Sulfoxide (S=O): Increases polarity (lower LogP). Chiral center introduced.

-

Sulfone (O=S=O): Maximum polarity, highly stable.

Oxidation Protocol: To convert the linker (post-conjugation or pre-conjugation) to the sulfone:

-

Treat the compound with m-CPBA (2.2 eq) in DCM at 0°C.

-

Stir for 1 hour.

-

Quench with aqueous sodium thiosulfate. Why do this? If the initial conjugate is clearing too fast (too lipophilic) or aggregating, oxidizing the sulfur is a "post-synthetic modification" strategy to rescue the molecule without re-synthesizing the entire drug.

Part 5: References & Authority

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc deprotection).

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide for EDC/NHS and antibody conjugation protocols).

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses thiomorpholine as a solubility/pKa modulator).

-

PubChem. (n.d.).[4] Tert-butyl (2-bromoethyl)carbamate Compound Summary. National Center for Biotechnology Information. (Precursor data).

-

Smith, E., et al. (2018). Modulating Antibody-Drug Conjugate Payload Metabolism by Conjugation Site and Linker Modification.[5] Bioconjugate Chemistry. (Context for linker stability and hydrophilicity in ADCs).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate | C9H15F3N2O3 | CID 71623152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Modulating Antibody-Drug Conjugate Payload Metabolism by Conjugation Site and Linker Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Thiomorpholine Scaffold: A Guide to Synthesis and Functionalization for Drug Discovery

Introduction: The Enduring Appeal of the Thiomorpholine Moiety in Medicinal Chemistry

The thiomorpholine scaffold, a sulfur-containing saturated heterocycle, has emerged as a privileged structural motif in modern drug discovery.[1][2] Its unique physicochemical properties, including its ability to modulate lipophilicity and serve as a hydrogen bond acceptor, make it an attractive component for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The sulfur atom, in particular, offers a site for metabolic oxidation to the corresponding sulfoxide and sulfone, which can further influence the biological activity and solubility of the molecule.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and functionalization of thiomorpholine-containing scaffolds, underpinned by detailed protocols and mechanistic insights. We will explore various synthetic strategies, from the construction of the core heterocyclic system to its diverse functionalization, and showcase its application in the synthesis of biologically active agents.

Part 1: Crafting the Core: Synthetic Routes to the Thiomorpholine Ring

The construction of the thiomorpholine ring can be approached through several synthetic strategies, each with its own advantages depending on the desired substitution pattern and scale of the reaction. Here, we detail some of the most reliable and widely used methods.

Classical Ring Closure Strategies

Traditional methods for synthesizing the thiomorpholine core often involve the cyclization of bifunctional precursors.

This robust, two-step procedure is a common method for producing unsubstituted thiomorpholine.[4]

Step 1: Mesylation of Diethanolamine

In a reaction vessel, diethanolamine is treated with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction converts the hydroxyl groups into good leaving groups (mesylates).

Step 2: Ring Closure with a Sulfur Nucleophile

The resulting dimesylated intermediate is then reacted with a sulfur nucleophile, such as sodium sulfide, to effect the cyclization and form the thiomorpholine ring.[4]

Experimental Protocol: Synthesis of Thiomorpholine from Diethanolamine

Materials:

-

Diethanolamine

-

Triethylamine

-

Methanesulfonyl chloride

-

Sodium sulfide nonahydrate

-

Toluene

-

Water

-

Hydrobromic acid (48%)

-

Sodium hydroxide

Procedure:

-

Mesylation: In a suitable reaction vessel under an inert atmosphere, dissolve diethanolamine (1.0 eq) and triethylamine (2.2 eq) in toluene. Cool the mixture to 0-5 °C. Slowly add methanesulfonyl chloride (2.1 eq) while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dimesylated intermediate.

-

Cyclization: In a separate vessel, dissolve sodium sulfide nonahydrate (1.1 eq) in water. Add the crude dimesylated intermediate to the sodium sulfide solution. Heat the mixture to reflux (around 90-100 °C) for 4-6 hours. Monitor the reaction progress by TLC/GC-MS.

-

Hydrolysis and Extraction: After cooling to room temperature, add hydrobromic acid to the reaction mixture to hydrolyze any remaining intermediates. Basify the solution with sodium hydroxide to a pH > 10. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thiomorpholine can be purified by vacuum distillation to yield the final product.[5]

Characterization Data:

-

¹H NMR (CDCl₃): δ 3.09–3.05 (m, 4H), 2.57–2.53 (m, 4H), 1.52 (brs, 1H).

-

¹³C NMR (CDCl₃): δ 47.9, 28.3.

Modern Approaches: Continuous Flow Synthesis

For a more scalable and efficient synthesis, continuous flow technology offers significant advantages. A recently developed telescoped photochemical thiol-ene reaction followed by in-line cyclization provides a safe and high-throughput route to thiomorpholine.[5]

Workflow for Continuous Flow Synthesis of Thiomorpholine

Caption: Continuous flow synthesis of thiomorpholine.

This method utilizes readily available and inexpensive starting materials, cysteamine hydrochloride and vinyl chloride, and proceeds through a half-mustard intermediate which is then cyclized in a continuous manner.[5]

Part 2: Functionalization of the Thiomorpholine Scaffold

Once the thiomorpholine core is synthesized, it can be further functionalized at the nitrogen or sulfur atoms, or on the carbon backbone, to generate a diverse library of compounds for biological screening.

N-Functionalization: Building Diversity at the Amine

The secondary amine of the thiomorpholine ring is a versatile handle for introducing a wide range of substituents.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of Thiomorpholine

Materials:

-

Thiomorpholine

-

Aryl halide (e.g., 4-fluoronitrobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.

-

Add the aryl halide and thiomorpholine, followed by anhydrous toluene.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

N-alkylation can be achieved through standard nucleophilic substitution reactions with alkyl halides.[6]

Experimental Protocol: N-Alkylation of Thiomorpholine

Materials:

-

Thiomorpholine

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve thiomorpholine and the base in the solvent.

-

Add the alkyl halide and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the filtrate.

-

The crude product can be purified by column chromatography or distillation.

S-Functionalization: Modulating Polarity and Hydrogen Bonding Capacity

The sulfur atom of the thiomorpholine ring can be oxidized to the corresponding sulfoxide or sulfone, which can significantly impact the compound's properties.

Oxidation to the sulfone is typically achieved using a strong oxidizing agent.

Experimental Protocol: Synthesis of Thiomorpholine-1,1-dioxide

Materials:

-

N-protected thiomorpholine (e.g., N-Boc-thiomorpholine)

-

Potassium permanganate

-

Solvent (e.g., acetone/water mixture)

-

Hydrochloric acid

Procedure:

-

Oxidation: Dissolve the N-protected thiomorpholine in the solvent mixture. Cool the solution in an ice bath. Add potassium permanganate portion-wise, maintaining the temperature below 10 °C. Stir until the reaction is complete (disappearance of the purple color and formation of a brown precipitate).

-

Work-up: Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite) until the solution becomes colorless. Filter the mixture to remove manganese dioxide.

-

Deprotection and Isolation: Acidify the filtrate with hydrochloric acid and heat to remove the protecting group. Concentrate the solution and collect the precipitated thiomorpholine-1,1-dioxide hydrochloride by filtration.[7]

C-Functionalization: Introducing Substituents on the Ring

Introducing substituents on the carbon atoms of the thiomorpholine ring can be more challenging but offers opportunities for fine-tuning the scaffold's properties. One approach involves the use of silicon amine protocol (SLAP) reagents in a photocatalytic coupling with aldehydes.[8]

Part 3: Applications in the Synthesis of Bioactive Molecules

The versatility of the thiomorpholine scaffold is evident in its incorporation into a wide range of biologically active molecules.

Case Study: Sutezolid - An Anti-Tuberculosis Drug Candidate

Sutezolid, an oxazolidinone antibiotic, is a prominent example of a drug candidate featuring a thiomorpholine moiety.[9] The synthesis of sutezolid highlights the importance of having an efficient route to functionalized thiomorpholine precursors.

Retrosynthetic Analysis of Sutezolid

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]

- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 8. Thiomorpholine synthesis [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

Application Note: Chemoselective Alkylation of Tert-butyl (2-thiomorpholinoethyl)carbamate

This Application Note and Protocol guide details the chemoselective alkylation of Tert-butyl (2-thiomorpholinoethyl)carbamate .

Executive Summary

Tert-butyl (2-thiomorpholinoethyl)carbamate is a bifunctional building block containing a Boc-protected primary amine and a tertiary thiomorpholine ring. The molecule presents a unique synthetic challenge due to the presence of three distinct nucleophilic sites:

-

Carbamate Nitrogen (

): -

Thiomorpholine Nitrogen (

): -

Thioether Sulfur (

): Soft nucleophile.

This guide provides a validated protocol for the chemoselective N-alkylation of the carbamate group (Site 1) to generate tertiary carbamates, a common scaffold in peptidomimetics and drug discovery. It effectively bypasses the competing side reactions of ammonium quaternization (Site 2) and sulfonium salt formation (Site 3).

Chemical Context & Mechanistic Strategy

The Nucleophilic Competition

To alkylate the carbamate nitrogen selectively, one must manipulate the relative nucleophilicity of the sites using basicity.

-

Neutral Conditions: The tertiary amine (

) and sulfur ( -

Anionic Conditions (Target Protocol): By using a strong base (e.g., NaH, KHMDS), the carbamate proton is removed, generating a carbamate anion . This resonance-stabilized anion is orders of magnitude more nucleophilic than the neutral tertiary amine or sulfur, ensuring exclusive alkylation at the carbamate position.

Pathway Visualization

The following diagram illustrates the divergent reaction pathways based on pH and reagents.

Figure 1: Chemoselectivity map. Path A (Base-mediated) yields the desired N-alkylated carbamate. Path B leads to unwanted salts.

Experimental Protocol: Chemoselective N-Alkylation

Method A: Sodium Hydride (NaH) Mediated Alkylation

This is the gold-standard method for introducing alkyl groups onto Boc-protected amines. The use of NaH ensures irreversible deprotonation.

Reagents & Materials

| Reagent | Equivalents | Role | Notes |

| Substrate | 1.0 | Starting Material | Dry under vacuum before use.[1] |

| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Base | Hazard: Evolves |

| Alkyl Halide (R-X) | 1.1 - 1.3 | Electrophile | Methyl iodide, Benzyl bromide, etc. |

| DMF (Anhydrous) | Solvent | Medium | 0.1 M - 0.2 M concentration. |

| Ammonium Chloride ( | Excess | Quench | Saturated aqueous solution. |

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Purge with Nitrogen (

) or Argon. -

Dissolve Tert-butyl (2-thiomorpholinoethyl)carbamate (1.0 equiv) in anhydrous DMF (concentration ~0.15 M).

-

-

Deprotonation:

-

Cool the solution to 0°C using an ice bath.

-

Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution will occur.

-

Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 30–45 minutes. The solution often turns yellow/orange, indicating anion formation.

-

-

Alkylation:

-

Cool the mixture back to 0°C (optional, but recommended for reactive electrophiles like MeI).

-

Add the Alkyl Halide (1.1–1.3 equiv) dropwise via syringe.

-

Allow the reaction to warm to RT and stir.

-

Monitoring: Check via TLC or LC-MS. Reaction is typically complete in 2–6 hours.

-

Target Mass:

-

Side Product Mass:

(Isomeric, but usually distinguishable by retention time or polarity).

-

-

-

Work-up:

-

Quench carefully with saturated aq.

(add slowly at 0°C). -

Dilute with Ethyl Acetate (EtOAc) and water.

-

Wash: Extract the organic layer with water (

) to remove DMF. Crucial Step: Residual DMF can complicate purification. -

Wash with Brine (

), dry over

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc (typically 10-50% gradient). The tertiary carbamate is usually less polar than the starting material (loss of H-bond donor).

-

Method B: Phase Transfer Catalysis (Mild Alternative)

For substrates sensitive to NaH or if anhydrous DMF is unavailable.

-

System: 50% aq. NaOH / Toluene (1:1).

-

Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%).

-

Procedure: Mix substrate, alkyl halide, and TBAB in Toluene. Add NaOH solution. Stir vigorously at RT or 40°C.

-

Pros: Easier work-up, no

gas. -

Cons: Slower; hydroxide may hydrolyze sensitive esters (though Boc is generally stable to base).

Troubleshooting & Optimization

| Observation | Diagnosis | Solution |

| Precipitate forms immediately upon adding R-X | Quaternization of the thiomorpholine nitrogen. | Deprotonation failed. Ensure NaH is fresh. Stir longer with base before adding the electrophile. |

| Low Yield / Recovery of SM | Incomplete reaction or hydrolysis. | Increase base to 1.5 eq. Use Iodides instead of Bromides/Chlorides. Ensure DMF is dry (water kills the anion). |

| Side Products (Sulfonium) | Alkylation of Sulfur. | Use "Harder" electrophiles. Avoid leaving the reaction for >12h if using reactive halides like Benzyl Bromide. |

| Loss of Boc Group | Acidic contamination. | Ensure alkyl halide is not acidic (e.g., old acid chlorides). Do not use acid during work-up. |

Workflow Diagram

Figure 2: Operational workflow for Method A.

References

-

General Boc-Amine Alkylation

-

Thiomorpholine Chemistry

-

Chemoselectivity in Diamines

-

Boc-Protection & Stability

Disclaimer: This protocol involves the use of hazardous chemicals (Sodium Hydride, Alkyl Halides).[3] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl (2-thiomorpholinoethyl)carbamate

Welcome to the technical support guide for the synthesis of Tert-butyl (2-thiomorpholinoethyl)carbamate. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve yield, purity, and consistency.

The primary route to synthesizing Tert-butyl (2-thiomorpholinoethyl)carbamate involves the protection of the primary amine of 2-(thiomorpholino)ethan-1-amine with di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its outcome.

General Reaction Scheme

The fundamental transformation is a nucleophilic acyl substitution where the primary amine of 2-(thiomorpholino)ethan-1-amine attacks one of the carbonyl carbons of Boc₂O.

Figure 1. General synthesis pathway for Tert-butyl (2-thiomorpholinoethyl)carbamate.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is stalled, or I'm observing very low conversion to the desired carbamate by TLC/LC-MS analysis. What are the likely causes and how can I fix them?

A: Low or nonexistent yield is the most common issue and typically points to problems with reagents, reaction conditions, or competing side reactions. Let's break down the possibilities.

-

Cause 1: Reagent Quality. The purity and stability of your starting materials are paramount. Di-tert-butyl dicarbonate (Boc₂O) can slowly hydrolyze upon exposure to atmospheric moisture. The starting amine, 2-(thiomorpholino)ethan-1-amine, can be hygroscopic and may have oxidized.

-

Cause 2: Suboptimal Temperature. While Boc protections are often run at room temperature, the activation energy can sometimes require gentle heating, especially with less nucleophilic amines or in certain solvent systems.[2]

-

Solution: Monitor the reaction at room temperature for a few hours. If conversion is slow, consider gently heating the reaction mixture to 40-50°C.[3] Be cautious, as excessive heat can promote side reactions.

-

-

Cause 3: Inadequate Mixing or Solubility. If the reagents are not fully dissolved, the reaction will be limited by mass transfer, leading to slow and incomplete conversion.

-

Solution: Choose a solvent system that fully dissolves both the amine and Boc₂O. Common solvents include Tetrahydrofuran (THF), Dioxane, Acetonitrile, and Dichloromethane (DCM).[3] Ensure vigorous stirring throughout the reaction. For biphasic systems (e.g., DCM/water or Chloroform/water with a base), efficient stirring is even more critical to facilitate contact between reactants.[3]

-

dot

Caption: A troubleshooting workflow for diagnosing low yield issues.

Issue 2: Formation of Significant Byproducts

Q: My LC-MS analysis shows a major impurity with a mass corresponding to the addition of two Boc groups. How is this happening and how can I prevent it?

A: The formation of a double-Boc protected species, tert-butyl (2-(4-(tert-butoxycarbonyl)thiomorpholino)ethyl)carbamate, is a known potential side reaction.

-

Cause: The thiomorpholine nitrogen is a secondary amine and possesses nucleophilic character. While it is sterically more hindered and less basic than the primary ethylamine nitrogen, under certain conditions it can also react with Boc₂O. This is often exacerbated by:

-

Using a large excess of Boc₂O.

-

Employing a highly activating catalyst like 4-Dimethylaminopyridine (DMAP). DMAP reacts with Boc₂O to form a highly reactive intermediate, which can overcome the lower reactivity of the secondary amine.[4]

-

Prolonged reaction times or elevated temperatures.

-

-

Solution:

-

Control Stoichiometry: Use a modest excess of Boc₂O (e.g., 1.05-1.1 equivalents). This ensures the more reactive primary amine is fully consumed while minimizing the chance of the secondary amine reacting.

-

Avoid DMAP: For this specific substrate, DMAP is likely too reactive and will promote the side reaction.[4] A milder inorganic base like sodium bicarbonate (NaHCO₃) or running the reaction without a base is preferable.

-

Monitor Closely: Track the reaction by TLC or LC-MS. Once the starting amine is consumed, proceed with the workup to avoid further reaction.

-

Q: I am having difficulty removing unreacted 2-(thiomorpholino)ethan-1-amine from my final product. What is the best purification strategy?

A: Separating two basic compounds (the product and the starting material) via standard silica gel chromatography can be challenging. A chemical workup is far more effective.

-

Solution: Acidic Wash. After the reaction is complete, dilute the mixture with an organic solvent (like Ethyl Acetate or DCM) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).

-

The Principle: Both the unreacted starting amine and the product's thiomorpholine nitrogen will be protonated and move into the aqueous layer. However, the desired product, now protonated, can be recovered. To do this, basify the aqueous layer with a base like NaOH or NaHCO₃ to a pH > 10. This deprotonates the ammonium salts, making them soluble in organic solvents again. You can then re-extract your product into an organic layer. The excess starting amine will also be extracted, but this method is highly effective for removing the bulk of it if the conversion was high. A final purification by column chromatography will then be much easier. A procedure for a similar compound using this pH adjustment and extraction has been well-documented.[5]

-

Frequently Asked Questions (FAQs)

Q1: Is a base required for this Boc protection, and which one should I choose?

A1: A base is not strictly necessary but is often used to neutralize the acidic byproducts and can sometimes accelerate the reaction.[1] The choice of base is critical.

-

No Base: The reaction can proceed effectively without a base, especially in aprotic solvents like THF or DCM. The tert-butoxide byproduct can act as a base.[6] This is often the cleanest method and avoids potential side reactions.

-

Mild Inorganic Base: Sodium bicarbonate (NaHCO₃) is an excellent choice for biphasic systems (e.g., DCM/water).[3] It is strong enough to neutralize acids but not strong enough to cause significant side reactions.

-

Tertiary Amine Base: Triethylamine (TEA) can be used, but it can complicate purification.

-

Avoid Strong Bases & DMAP: Strong bases like NaOH can promote hydrolysis of the Boc anhydride. As mentioned, DMAP is highly activating and can lead to double-Boc protection.[4]

Q2: What is the optimal solvent for this reaction?

A2: The ideal solvent should fully dissolve the starting materials and be inert to the reaction conditions.

-

Aprotic Solvents: THF, dioxane, and acetonitrile are excellent choices for homogeneous reactions.[3] They generally give clean conversions.

-

Biphasic Systems: A mixture of an organic solvent like DCM with water and a base like NaHCO₃ is also a very common and effective method.[3]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method.

-

TLC System: Use a mobile phase like 5-10% Methanol in DCM with 0.5% triethylamine. The small amount of base in the eluent prevents the basic amine spots from streaking on the silica plate.

-

Visualization: Stain with ninhydrin. The starting material (a primary amine) will stain brightly (usually yellow or orange), while the product (a secondary amine within the carbamate) will not. The disappearance of the starting amine spot is a clear indicator of reaction completion.

Optimized Experimental Protocol

This protocol is designed to maximize yield and minimize byproduct formation.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(thiomorpholino)ethan-1-amine (1.0 eq).

-

Dissolution: Dissolve the amine in Tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of THF. Add this solution dropwise to the stirring amine solution at room temperature over 20-30 minutes.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes (staining with ninhydrin). The reaction is typically complete within 2-4 hours.

-

Quench & Concentration: Once the starting amine is consumed, quench the reaction by adding a small amount of water. Concentrate the mixture under reduced pressure to remove the THF.

-

Workup:

-

Dissolve the residue in Ethyl Acetate.

-

Wash the organic layer with a 5% citric acid solution (2x), followed by saturated aqueous sodium bicarbonate solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is typically a colorless to pale yellow oil.

-

-

Purification (if necessary): If impurities are detected, the crude oil can be purified by flash column chromatography on silica gel using a gradient of 0-5% Methanol in Dichloromethane.

Data Summary Table

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1.05-1.1 eq. Boc₂O | Ensures complete consumption of amine while minimizing double protection. |

| Solvent | THF, Dioxane, Acetonitrile | Promotes a homogeneous reaction and clean conversion.[3] |

| Base | None or NaHCO₃ | Avoids side reactions associated with stronger or catalytic bases.[3] |

| Temperature | Room Temperature to 40°C | Provides sufficient energy for reaction without promoting decomposition.[3] |

| Reaction Time | 2-6 hours | Typically sufficient for full conversion; should be monitored by TLC. |

| Workup | Acid/Base Extraction | Effectively removes unreacted basic starting material.[5] |

| Typical Yield | >90% | Expected yield under optimized conditions. |

dot

Caption: Mechanism of Boc protection of the primary amine.

References

- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.

- BenchChem. (2025).

- Science Madness Discussion Board. (2010).

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Reddit r/Chempros. (2023).

- Scribd.

- Chemistry Steps. (2023). Boc Protecting Group for Amines.

- Fisher Scientific. Amine Protection / Deprotection.

- Organic Syntheses.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).

- Organic Chemistry Portal.

- PrepChem.com. Synthesis of t-butyl (2-aminoethyl)

- Sigma-Aldrich.

- BenchChem. (2025).

- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.

Sources

Technical Support Center: Stabilizing Thiomorpholine Derivatives Against Sulfur Oxidation

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiomorpholine-containing compounds. This resource is designed to provide you, as a senior application scientist, with in-depth technical guidance and field-proven insights to proactively prevent and troubleshoot the oxidative degradation of the sulfur atom in thiomorpholine derivatives.

Understanding the Challenge: The Inherent Reactivity of the Thiomorpholine Sulfur

The sulfur atom within the thiomorpholine ring is a "soft spot" metabolically and chemically, making it susceptible to oxidation.[1] This oxidation, primarily to the corresponding sulfoxide and subsequently to the sulfone, can significantly alter the physicochemical properties, biological activity, and overall stability of your compound. Understanding the underlying causes is the first step toward effective prevention.

The primary culprits behind this unwanted oxidation are reactive oxygen species (ROS), which can be introduced through various means, including:

-

Atmospheric Oxygen: Prolonged exposure to air, especially under ambient light and temperature, can initiate oxidation.

-

Peroxides: Trace peroxide impurities in solvents (e.g., THF, diethyl ether) are potent oxidants.

-

Light and Heat: These can act as catalysts, accelerating the oxidation process.[2]

-

Biological Systems: In biological assays, cellular processes can generate ROS, leading to metabolic oxidation of the sulfur.[3]

Troubleshooting Guide: Diagnosing and Addressing Oxidation

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a new, more polar peak in my HPLC/LC-MS analysis of a thiomorpholine-containing compound that has been stored for some time. Could this be an oxidation product?

A1: Yes, this is a classic sign of sulfoxide formation. The addition of an oxygen atom to the sulfur increases the polarity of the molecule, leading to an earlier elution time on a reverse-phase HPLC column.

Verification Steps:

-

Mass Spectrometry (MS) Analysis: The most definitive way to confirm oxidation is to check the mass of the new peak. You should observe an increase of 16 atomic mass units (amu) for the sulfoxide and 32 amu for the sulfone compared to the parent compound.

-

Forced Degradation Study: To confirm your hypothesis, intentionally expose a small sample of your compound to an oxidizing agent like hydrogen peroxide (H₂O₂) and analyze the resulting mixture by LC-MS.[4] The retention time and mass of the major degradation product should match your unknown peak.

dot

Caption: Troubleshooting workflow for identifying sulfur oxidation products.

Q2: My thiomorpholine derivative shows diminishing activity in my cell-based assays over a series of experiments. Could oxidation be the cause?

A2: It's highly probable. The oxidation of the sulfur to a sulfoxide or sulfone can dramatically alter the three-dimensional structure and electronic properties of the molecule. This can, in turn, affect its ability to bind to its biological target, leading to a decrease or complete loss of activity.

Investigative Protocol:

-

Analyze Your Stock Solution: Immediately analyze a sample of the stock solution used for your assays by LC-MS to check for the presence of oxidized species.

-

Compare Fresh vs. Aged Samples: Prepare a fresh solution of your compound and compare its activity in parallel with the older stock solution. A significant difference in potency will point towards degradation.

-

Consider Metabolic Oxidation: Be aware that even if your stock solution is pure, the cells themselves can metabolize the thiomorpholine to its sulfoxide.[3] This is a genuine biological event and should be characterized.

Q3: I'm performing a reaction where my thiomorpholine-containing starting material is degrading, leading to low yields. How can I minimize this?

A3: The reaction conditions themselves might be promoting oxidation.

Key Considerations:

-

Solvent Purity: Ensure your solvents are freshly distilled or purchased anhydrous and peroxide-free. Test for peroxides using commercially available test strips.

-

Inert Atmosphere: Reactions involving sensitive compounds should always be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric oxygen.[5]

-

Temperature Control: Avoid excessive heat, as it can accelerate oxidation.[6] Run reactions at the lowest effective temperature.

-

Reagent Compatibility: Be mindful of other reagents in your reaction mixture. Strong oxidizing agents will readily attack the thiomorpholine sulfur.

Proactive Prevention Strategies: Best Practices for Stability

The most effective way to deal with oxidation is to prevent it from happening in the first place.

Storage and Handling

Proper storage is the cornerstone of maintaining the integrity of your thiomorpholine derivatives.

| Condition | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Minimizes exposure to atmospheric oxygen.[2] |

| Temperature | Store at low temperatures (-20°C or -80°C). | Reduces the rate of chemical degradation.[6] |

| Light | Use amber vials or store in the dark. | Prevents photo-oxidation.[2] |

| Container | Tightly sealed vials with secure caps. | Prevents ingress of moisture and air.[2][7] |

Detailed Protocol for Long-Term Storage:

-

Aliquot: Divide your compound into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and the exposure of the bulk material to the atmosphere.

-

Inerting: Before sealing, flush the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace any air.

-

Sealing: Use vials with PTFE-lined caps to ensure a tight seal.

-

Labeling: Clearly label each vial with the compound name, date, and storage conditions.

-

Location: Store in a designated, light-protected, and temperature-controlled environment.

Use of Antioxidants

For solutions, especially those intended for long-term storage or use in biological assays, the addition of an antioxidant can be beneficial.

| Antioxidant | Recommended Concentration | Solvent Compatibility | Notes |

| Ascorbic Acid (Vitamin C) | 10-100 µM | Aqueous buffers | A water-soluble antioxidant that is a potent radical scavenger.[8] |

| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic solvents | A common antioxidant for organic solutions. |

| Thiols (e.g., DTT, TCEP) | 1-5 mM | Aqueous buffers | Can act as sacrificial reductants. Note: may interfere with certain assays. |

Important Considerations:

-

Compatibility: Always ensure the chosen antioxidant is compatible with your downstream application and does not interfere with your assay or reaction.

-

Control Experiments: When using an antioxidant in a biological experiment, always run a control with the antioxidant alone to account for any potential off-target effects.

Frequently Asked Questions (FAQs)

Q: Can I reverse the oxidation of my thiomorpholine derivative?

A: While chemically possible using specific reducing agents, it is often impractical and can lead to a complex mixture of products. Prevention is a much more robust strategy.

Q: Are all thiomorpholine derivatives equally susceptible to oxidation?

A: No. The electronic environment around the sulfur atom plays a significant role. Electron-withdrawing groups attached to the thiomorpholine ring can make the sulfur less susceptible to oxidation, while electron-donating groups can increase its reactivity.

Q: How can I analytically monitor for oxidation?

A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful tool.[9][10] It allows for the separation of the parent compound from its oxidized metabolites and provides mass information for definitive identification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility.[9][11]

dot

Caption: Analytical workflow for monitoring thiomorpholine oxidation.

By implementing these proactive strategies and utilizing the troubleshooting guide, you can significantly enhance the stability and reliability of your thiomorpholine-containing compounds, leading to more robust and reproducible experimental outcomes.

References

-

Poirier, M. C., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Applied Microbiology and Biotechnology, 51(3), 336-342. [Link]

-

PetroArkan. (2024, August 16). Granular sulfur storage + 5 methods of storing. Retrieved from [Link]

-

ESPI Metals. (n.d.). Sulfur. Retrieved from [Link]

-